molecular formula C20H20N4O3S2 B1223143 2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4-methyl-5-phenyl-2-thiazolyl)-N-prop-2-enylacetamide

2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4-methyl-5-phenyl-2-thiazolyl)-N-prop-2-enylacetamide

Cat. No. B1223143
M. Wt: 428.5 g/mol
InChI Key: RIRFWBYBUNDBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4-methyl-5-phenyl-2-thiazolyl)-N-prop-2-enylacetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Antibacterial Activity

Research on similar compounds to 2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4-methyl-5-phenyl-2-thiazolyl)-N-prop-2-enylacetamide has shown significant antibacterial activity. For instance, derivatives of 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide exhibit notable antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019). Similarly, imidazole derivatives targeting the dihydropteroate synthase enzyme have been synthesized, showing appreciable activity against both Gram-positive and Gram-negative bacteria (Daraji et al., 2021).

Anticancer Properties

Compounds structurally related to the chemical have demonstrated potential anticancer activities. For example, 5-methyl-4-phenyl thiazole derivatives synthesized as anticancer agents showed high selectivity and induced apoptosis in cancer cells (Evren et al., 2019). Additionally, derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide were found to have reasonable anticancer activity against various cancer types, particularly melanoma (Duran & Demirayak, 2012).

Antimicrobial and Antioxidant Agents

Some derivatives of the 2-(1H-imidazol-2-yl)thio acetamide group have shown potent antimicrobial activity against a range of bacteria and fungi, and some exhibit notable antioxidant properties (Naraboli & Biradar, 2017). This indicates potential applications in the development of new antimicrobial and antioxidant agents.

Hemolytic Activity and Anticonvulsant Properties

Studies on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, which share a structural resemblance to the compound , have shown anticonvulsant activities (Aktürk et al., 2002). Moreover, some derivatives in this category have been evaluated for their hemolytic activity, revealing varying degrees of activity against different microbial species (Gul et al., 2017).

properties

Product Name

2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4-methyl-5-phenyl-2-thiazolyl)-N-prop-2-enylacetamide

Molecular Formula

C20H20N4O3S2

Molecular Weight

428.5 g/mol

IUPAC Name

2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylacetamide

InChI

InChI=1S/C20H20N4O3S2/c1-4-10-23(17(27)12-28-19-22-16(26)11-24(19)14(3)25)20-21-13(2)18(29-20)15-8-6-5-7-9-15/h4-9H,1,10-12H2,2-3H3

InChI Key

RIRFWBYBUNDBHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC=C)C(=O)CSC2=NC(=O)CN2C(=O)C)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4-methyl-5-phenyl-2-thiazolyl)-N-prop-2-enylacetamide
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2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4-methyl-5-phenyl-2-thiazolyl)-N-prop-2-enylacetamide
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2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4-methyl-5-phenyl-2-thiazolyl)-N-prop-2-enylacetamide
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2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4-methyl-5-phenyl-2-thiazolyl)-N-prop-2-enylacetamide
Reactant of Route 5
2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4-methyl-5-phenyl-2-thiazolyl)-N-prop-2-enylacetamide
Reactant of Route 6
2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4-methyl-5-phenyl-2-thiazolyl)-N-prop-2-enylacetamide

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